3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

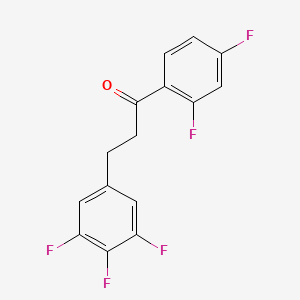

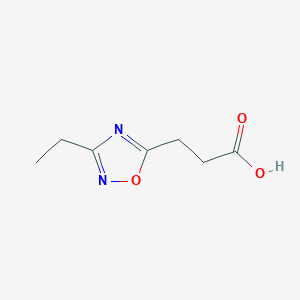

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 .

Molecular Structure Analysis

The molecular structure of “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a propionic acid group . The exact spatial arrangement of the atoms within the molecule was not found in the available literature.

Physical And Chemical Properties Analysis

The compound is a powder . Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 . Further physical and chemical properties were not found in the available literature.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Properties

This compound has been found to possess significant peripheral analgesic and anti-inflammatory properties . It’s particularly relevant in the development of new pain relief medications that could potentially offer alternatives to traditional analgesics like NSAIDs or opioids.

Proteomics Research

In proteomics, this acid is used as a biochemical tool to study protein expression and function . Its unique structure may interact with proteins in a way that helps scientists understand their mechanisms better.

Chemical Synthesis

The compound serves as a building block in chemical synthesis for creating a variety of complex molecules . Its reactive oxadiazole ring can be utilized to form new bonds, leading to novel structures with potential applications in material science.

Material Science

Researchers in material science may explore the use of this compound in the development of new materials with specific properties, such as enhanced durability or conductivity .

Drug Discovery

Due to its biological activity, this compound is a candidate for drug discovery efforts, particularly in the search for new therapeutic agents with analgesic and anti-inflammatory effects .

Biochemical Studies

As a biochemical, it’s used in various biochemical studies to understand cellular processes and the role of small molecules in the metabolism .

Pharmacological Research

This acid is of interest in pharmacological research for its potential to modulate biological pathways, which could lead to the development of drugs targeting specific diseases .

Analytical Chemistry

In analytical chemistry, it might be used as a standard or reagent in chromatographic methods to identify or quantify substances, thanks to its distinct chemical properties .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07, indicating that it can cause skin irritation, eye irritation, and may be harmful if inhaled .

Mécanisme D'action

Mode of Action

Oxadiazole derivatives have been studied for their potential biological activities, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism by which these compounds exert their effects is still under investigation.

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .

Propriétés

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGZQPCRFOELNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

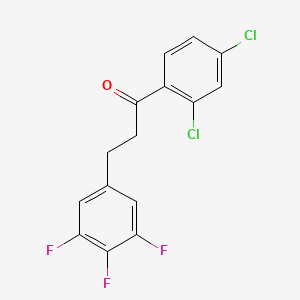

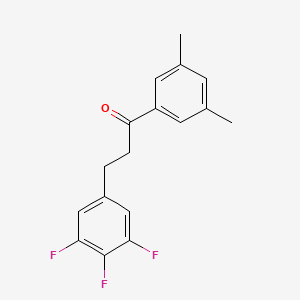

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)